molecular formula C23H20FN3O5 B11107151 Methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B11107151
M. Wt: 437.4 g/mol
InChI Key: FMVYLBAOQNDNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C23H20FN3O5 and its molecular weight is 437.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H20FN5O9S2
  • Molecular Weight : 581.6 g/mol
  • IUPAC Name : 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

The presence of a fluorine atom and nitro group in its structure suggests potential interactions with biological targets that could lead to various therapeutic effects.

Antimicrobial Properties

Recent studies have indicated that derivatives of quinoline compounds exhibit notable antimicrobial activity. For instance, one study evaluated the antimicrobial efficacy of various quinoline derivatives against a range of bacterial strains. The results demonstrated that certain modifications in the structure significantly enhanced antibacterial potency. Specifically, the introduction of electron-withdrawing groups like nitro groups improved the activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The antiviral potential of methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo has been highlighted in research focusing on HIV inhibitors. In vitro assays showed that this compound exhibited significant inhibition of reverse transcriptase (RT) activity at concentrations comparable to established antiviral agents. For instance, one study reported an EC50 value indicating effective viral replication inhibition .

CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
Methyl Compound3.198,57631,798
Nevirapine (control)6.796,17114,353

This table summarizes the effectiveness of the compound compared to a known antiviral agent.

Cytotoxicity

While assessing the cytotoxic effects of the compound on human cell lines, it was found to have a relatively low cytotoxicity profile with high selectivity indices. This suggests that while it effectively inhibits viral replication, it does not significantly harm host cells at therapeutic concentrations .

The biological activity of methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo is primarily attributed to its ability to inhibit key enzymes involved in viral replication and bacterial growth. The nitro group likely plays a crucial role in its mechanism by facilitating electron transfer processes that disrupt cellular functions in pathogens .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound alongside other derivatives:

  • Quinoxaline Derivatives : A study synthesized various quinoxaline derivatives with similar structural motifs and assessed their biological activities. The findings indicated that compounds with fluorine substitutions exhibited enhanced antiviral properties compared to their non-fluorinated counterparts .
  • Antimicrobial Activity : Another investigation focused on novel thiazole derivatives derived from similar frameworks showed promising antimicrobial activities against resistant strains of bacteria. These results support the notion that structural modifications can lead to improved biological performance .

Properties

Molecular Formula

C23H20FN3O5

Molecular Weight

437.4 g/mol

IUPAC Name

methyl 2-amino-1-(2-fluorophenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H20FN3O5/c1-32-23(29)21-19(13-9-11-14(12-10-13)27(30)31)20-17(7-4-8-18(20)28)26(22(21)25)16-6-3-2-5-15(16)24/h2-3,5-6,9-12,19H,4,7-8,25H2,1H3

InChI Key

FMVYLBAOQNDNNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=CC=C4F)N

Origin of Product

United States

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